Ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate

CAS No.: 892854-61-4

Cat. No.: VC5946201

Molecular Formula: C20H19NO6S

Molecular Weight: 401.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 892854-61-4 |

|---|---|

| Molecular Formula | C20H19NO6S |

| Molecular Weight | 401.43 |

| IUPAC Name | ethyl 3-[3-(benzenesulfonyl)propanoylamino]-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C20H19NO6S/c1-2-26-20(23)19-18(15-10-6-7-11-16(15)27-19)21-17(22)12-13-28(24,25)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,22) |

| Standard InChI Key | KJFZVWNIHFHEON-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Introduction

Structural Analysis and Molecular Characteristics

Molecular Architecture

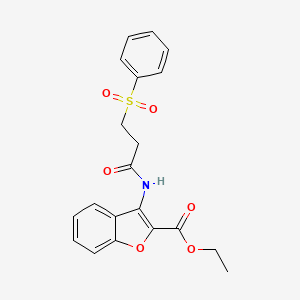

The compound’s systematic IUPAC name, ethyl 3-[3-(benzenesulfonyl)propanoylamino]-1-benzofuran-2-carboxylate, reflects its intricate functionalization. The benzofuran core is substituted at the 2-position with an ethyl carboxylate group (COOEt) and at the 3-position with a propanamido linker bearing a phenylsulfonyl (SO₂Ph) group. The molecular formula is C₂₀H₁₉NO₆S, with a molecular weight of 401.4 g/mol .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉NO₆S |

| Molecular Weight | 401.4 g/mol |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

| InChIKey | KJFZVWNIHFHEON-UHFFFAOYSA-N |

| Topological Polar Surface Area | 126 Ų |

The SMILES notation delineates the ethyl carboxylate (CCOC(=O)), benzofuran ring (C1=C(C2=CC=CC=C2O1)), and the sulfonylated propanamido side chain (NC(=O)CCS(=O)(=O)C3=CC=CC=C3) . The phenylsulfonyl group enhances electrophilicity, potentially influencing reactivity in nucleophilic substitution or cross-coupling reactions.

Synthetic Pathways and Methodological Considerations

Amidation and Sulfonylation Strategies

The synthesis of ethyl 3-(3-(phenylsulfonyl)propanamido)benzofuran-2-carboxylate likely involves sequential amidation and sulfonylation steps. Patent literature describes analogous routes for benzofuran-2-carboxamides, where ethyl carboxylate precursors undergo ammonolysis to form carboxamides. For this compound, a propanamido linker may be introduced via reaction of ethyl 3-aminobenzofuran-2-carboxylate with 3-(phenylsulfonyl)propanoic acid chloride, followed by deprotection if necessary.

Table 2: Hypothetical Synthesis Conditions

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Aminobenzofuran synthesis | Ethyl 3-aminobenzofuran-2-carboxylate |

| 2 | Acylation | 3-(Phenylsulfonyl)propanoic acid chloride, DCM, base (e.g., Et₃N) |

| 3 | Workup | Aqueous extraction, solvent evaporation |

The amidation step may employ dichloromethane (DCM) as a solvent and triethylamine as a base to scavenge HCl . Reaction temperatures are typically maintained between 0°C and 50°C, with completion monitored via thin-layer chromatography (TLC) .

Solvent and Reaction Optimization

Patent data highlights the use of methanol, ethanol, and NMP as preferred solvents for analogous benzofuran derivatives. For this compound, methanol could facilitate recrystallization post-synthesis, yielding high-purity material. Pressure-controlled ammonolysis (1–10 kg/cm²) might enhance reaction efficiency, though specific parameters for this derivative remain undocumented.

Physicochemical and Stability Profiles

Solubility and Thermal Properties

The compound’s solubility is inferred from structurally similar esters and sulfonamides. It is likely sparingly soluble in water but soluble in alcohols (e.g., methanol, ethanol) and chlorinated solvents (e.g., DCM). No melting point data is available, but related benzofuran carboxylates exhibit melting points between 120°C and 180°C .

Stability Considerations

The phenylsulfonyl group confers stability against hydrolysis under acidic conditions, though the ester moiety may degrade in basic environments. Storage recommendations for analogous compounds suggest inert atmospheres (N₂ or Ar) and low temperatures (2–8°C) to prevent ester hydrolysis or sulfonamide oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume